

History and regulatory approval of FD&C Red No. 40

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An In-depth Technical Guide to the History and Regulatory Approval of FD&C Red No. 40

For Researchers, Scientists, and Drug Development Professionals

Abstract

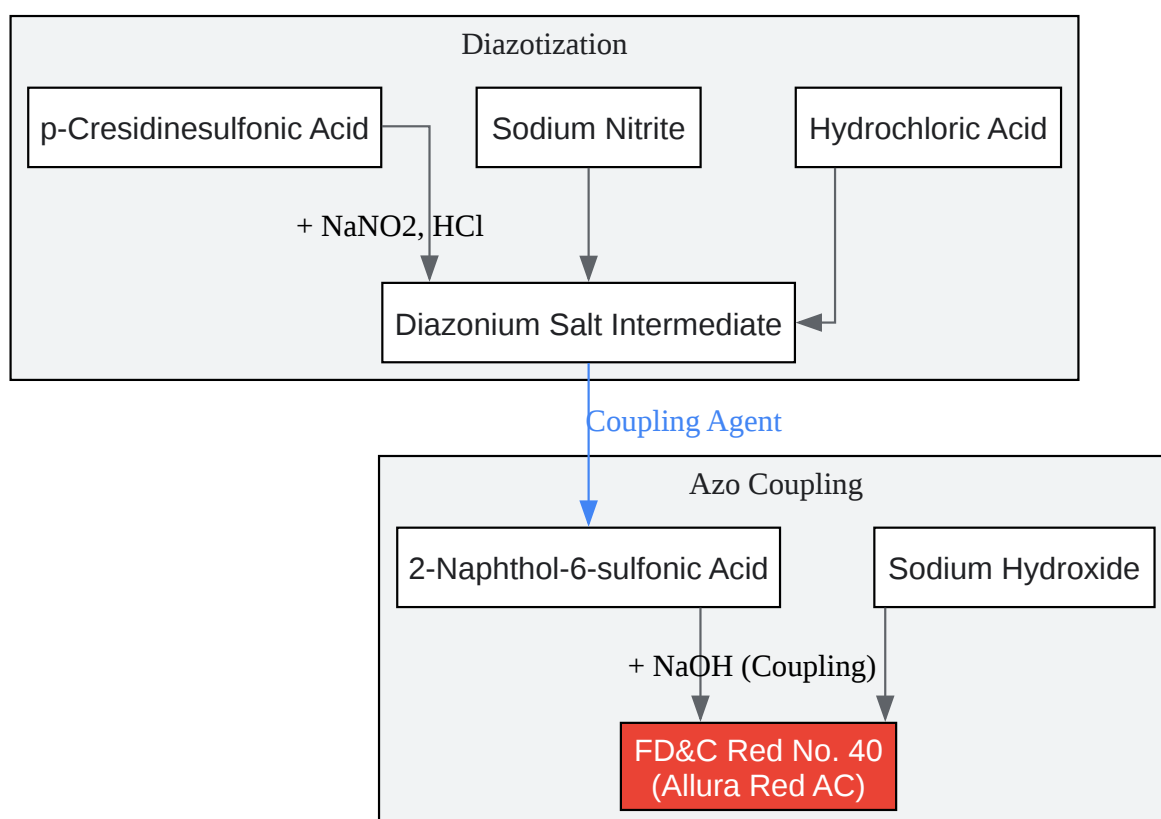
FD&C Red No. 40 (Allura Red AC) is a synthetic monoazo dye extensively used in the food, drug, and cosmetic industries. Since its introduction in 1971 as a replacement for the delisted FD&C Red No. 2, its safety and regulatory status have been subjects of scientific scrutiny and public interest. This technical guide provides a comprehensive overview of the history, chemical synthesis, regulatory approvals, and key toxicological evaluations of FD&C Red No. 40. It includes summaries of quantitative data, detailed methodologies from pivotal safety studies, and visual diagrams of its chemical synthesis, regulatory timeline, and a recently elucidated signaling pathway associated with gut inflammation. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.

History and Development

FD&C Red No. 40 was developed in 1971 by the Allied Chemical Corporation.^{[1][2]} Its introduction was a direct response to the growing health concerns surrounding FD&C Red No. 2 (Amaranth), which would ultimately be banned by the U.S. Food and Drug Administration (FDA) in 1976.^[2] Red No. 40 was developed to be a more stable and safer alternative.^{[2][3]} Its popularity grew rapidly, and by 1980, its annual production had surpassed 2.3 million kilograms.^{[1][3]}

Chemical Synthesis

FD&C Red No. 40 is a petroleum-derived azo dye.[4][5] The synthesis is a well-established industrial process involving a diazotization reaction followed by an azo coupling reaction.[6] The common method begins with the diazotization of p-cresidinesulfonic acid (5-amino-4-methoxy-2-toluenesulfonic acid), which is then chemically coupled with 2-naphthol-6-sulfonic acid (Schaeffer's salt) to form the final dye molecule.[1][6][7]



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Diagram 1: Chemical Synthesis of FD&C Red No. 40.

Regulatory Approval and Status

The regulatory landscape for FD&C Red No. 40 varies globally, but it is approved for use in many major markets. Key regulatory bodies including the U.S. FDA, the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its safety.

United States (FDA)

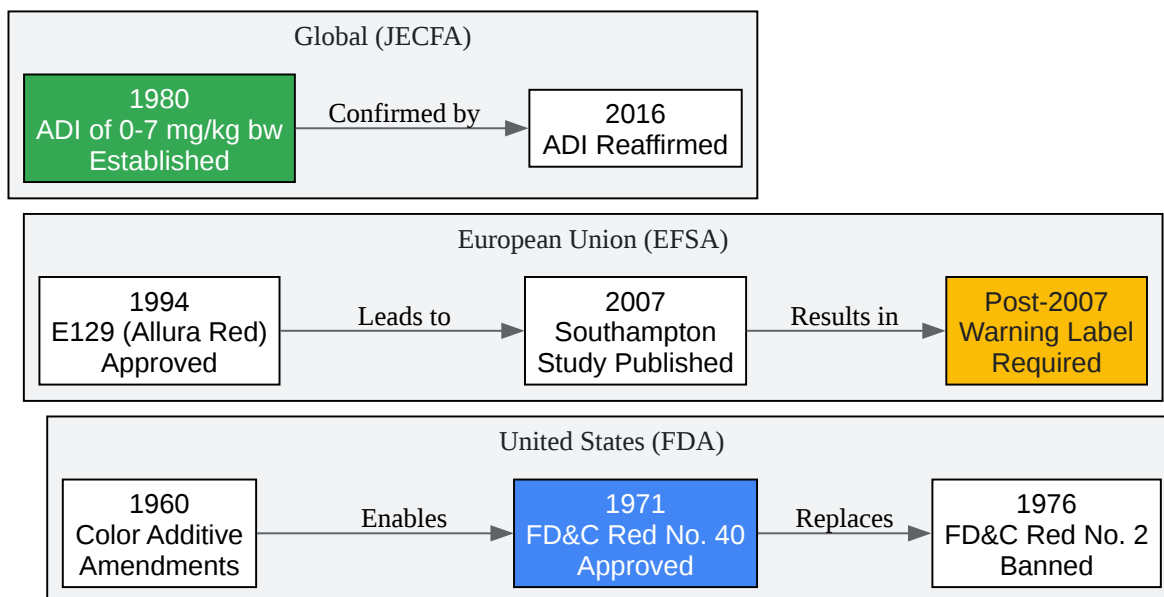
The FDA approved FD&C Red No. 40 for use in food, drugs, and cosmetics in 1971 under the Color Additive Amendments of 1960.^{[1][2][8]} This legislation requires that all color additives be demonstrated as safe for their intended use before marketing.^{[2][9]} It is listed in the Code of Federal Regulations (CFR) under 21 CFR 74.340 for food use. The FDA requires batch certification for Red No. 40 to ensure it meets strict purity specifications.

European Union (EFSA)

Allura Red AC was approved as a food colorant in the European Union in 1994 and is designated with the E number **E129**.^{[1][3]} Following a 2007 study by the University of Southampton that suggested a possible link between certain artificial food dyes (including Red No. 40) and hyperactivity in children, the EU instituted mandatory warning labels on foods containing these colorants.^{[2][10]} The label states that the color "may have an adverse effect on activity and attention in children."^[10] EFSA has re-evaluated the dye multiple times, maintaining the established Acceptable Daily Intake (ADI).^{[6][10]}

JECFA and Global Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) first evaluated Allura Red AC in 1980 and established an ADI of 0-7 mg/kg of body weight per day.^{[7][11]} This ADI has been reaffirmed in subsequent evaluations.^[11] The dye is permitted for use in numerous other countries, including Canada, Japan, and Australia, though specific regulations and permitted use levels may vary.^{[7][12]}



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Diagram 2: Regulatory Approval Timeline for FD&C Red No. 40.

Quantitative Data Summary

The following tables summarize the key chemical properties and established safety thresholds for FD&C Red No. 40.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
Chemical Name	Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)azo]-2-naphthalenesulfonate	[6]
Common Names	Allura Red AC, FD&C Red No. 40, E129, C.I. 16035	[1][8]
Molecular Formula	C ₁₈ H ₁₄ N ₂ Na ₂ O ₈ S ₂	[6][7]
Molecular Weight	496.42 g/mol	[6][7]
Appearance	Dark red powder or granules	[6]
Solubility	Water-soluble	[1][6]
Maximum Absorbance (λ _{max})	~504 nm (in water, pH 7)	[1][7]

Table 2: Toxicological and Regulatory Thresholds

Parameter	Value	Establishing Body	Reference(s)
Acceptable Daily Intake (ADI)	0–7 mg/kg body weight/day	JECFA / EFSA	[4][5][7]
No-Observed-Adverse-Effect Level (NOAEL) (Male Rats, Lifetime)	2829 mg/kg/day (5.19% in diet)	Borzelleca et al.	[13]
No-Observed-Adverse-Effect Level (NOAEL) (Female Rats, Lifetime)	901 mg/kg/day (1.39% in diet)	Borzelleca et al.	[13]
No-Observed-Adverse-Effect Level (NOAEL) (Mice, Lifetime)	~7300-8300 mg/kg/day (5.19% in diet)	Borzelleca et al.	[1]

Key Experimental Protocols and Findings

The safety of FD&C Red No. 40 has been evaluated through numerous toxicological studies. The methodologies and results of key carcinogenicity, genotoxicity, and developmental toxicity studies are detailed below.

Carcinogenicity Studies

Objective: To assess the long-term carcinogenic potential of FD&C Red No. 40 in rodents.

Methodology (Borzelleca et al., 1989 & 1991):

- Species: Charles River CD (Sprague-Dawley) rats and CD-1 mice.[1][13]
- Study Design: Lifetime toxicity/carcinogenicity studies, including an in utero exposure phase. [1][13]
- Administration: The dye was administered as a dietary admixture.
- Dose Levels: Dietary concentrations of 0.0% (control), 0.37%, 1.39%, and 5.19%.[1][13]
- Exposure: Parental generations were exposed through mating, gestation, and lactation. The F1 generation was then exposed for their lifetime (up to 121 weeks for rats, 109 weeks for mice).[1][13]
- Group Size: 50-100 animals of each sex per group.[1][13]
- Endpoints: Observations for clinical signs of toxicity, body weight changes, food consumption, survival, and comprehensive gross and histopathological examination of organs and tissues for neoplastic lesions.[1][13]

Findings: The studies concluded that FD&C Red No. 40 was not carcinogenic in rats or mice under the tested conditions. The only significant compound-related effect was a reduction in body weight in high-dose female rats. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 1.39% in the diet for female rats and 5.19% for male rats and both sexes of mice.[1][13]

Genotoxicity Studies

Objective: To evaluate the potential for FD&C Red No. 40 to induce genetic mutations or chromosomal damage.

Methodology (Honma, 2015):

- Design: A battery of in vivo genotoxicity assays conducted in accordance with OECD guidelines.
- Assays Performed:
 - Comet Assay (OECD TG 489): To detect DNA strand breaks in cells from the liver and glandular stomach.
 - Micronucleus Test (OECD TG 474): To assess chromosomal damage (clastogenicity/aneugenicity) in bone marrow erythrocytes.
 - Transgenic Rodent Gene Mutation Assay (gpt delta mouse): To measure gene mutations in the liver and glandular stomach.
- Species: Male Muta™Mouse and gpt delta mice.
- Administration: Oral administration of Allura Red AC.
- Dose Levels: Doses up to the maximum recommended levels by OECD guidelines were used (e.g., up to 2000 mg/kg body weight).

Findings: Allura Red AC did not induce a significant increase in DNA damage, micronuclei, or gene mutations in any of the tissues examined. The results showed a clear absence of in vivo genotoxic activity under the conditions of these guideline-compliant studies. These findings were crucial in addressing earlier concerns raised by EFSA based on a non-guideline compliant study.

Developmental and Reproductive Toxicity Study

Objective: To assess the effects of FD&C Red No. 40 on reproductive success and fetal development.

Methodology (Vorhees et al., 1983):

- Species: Adult Sprague-Dawley rats.[4]
- Study Design: A multi-generational study assessing reproductive performance and offspring development.
- Administration: FD&C Red No. 40 was administered as a dietary admixture.
- Dose Levels: 0.0% (control), 2.5%, 5.0%, and 10.0% of the diet.[4]
- Exposure: Parental animals were fed the diets for 2 weeks prior to breeding and throughout gestation and lactation. Offspring were continued on the same diets post-weaning.[4]
- Endpoints:
 - Parental: Body weight, food consumption, reproductive success (fertility, gestation length).
 - Offspring: Survival, body weight, brain weight, physical development landmarks (e.g., vaginal patency), and a battery of behavioral tests (running wheel activity, open-field tests).[4]

Findings: At high doses (up to 10% of the diet), Red No. 40 produced evidence of both physical and behavioral toxicity. Effects included significantly reduced reproductive success, lower parental and offspring body weights, reduced brain weight, and decreased survival.

Behaviorally, a substantial decrease in running wheel activity was observed.[4] It is important to note that the dose levels used in this study are significantly higher than the established ADI.

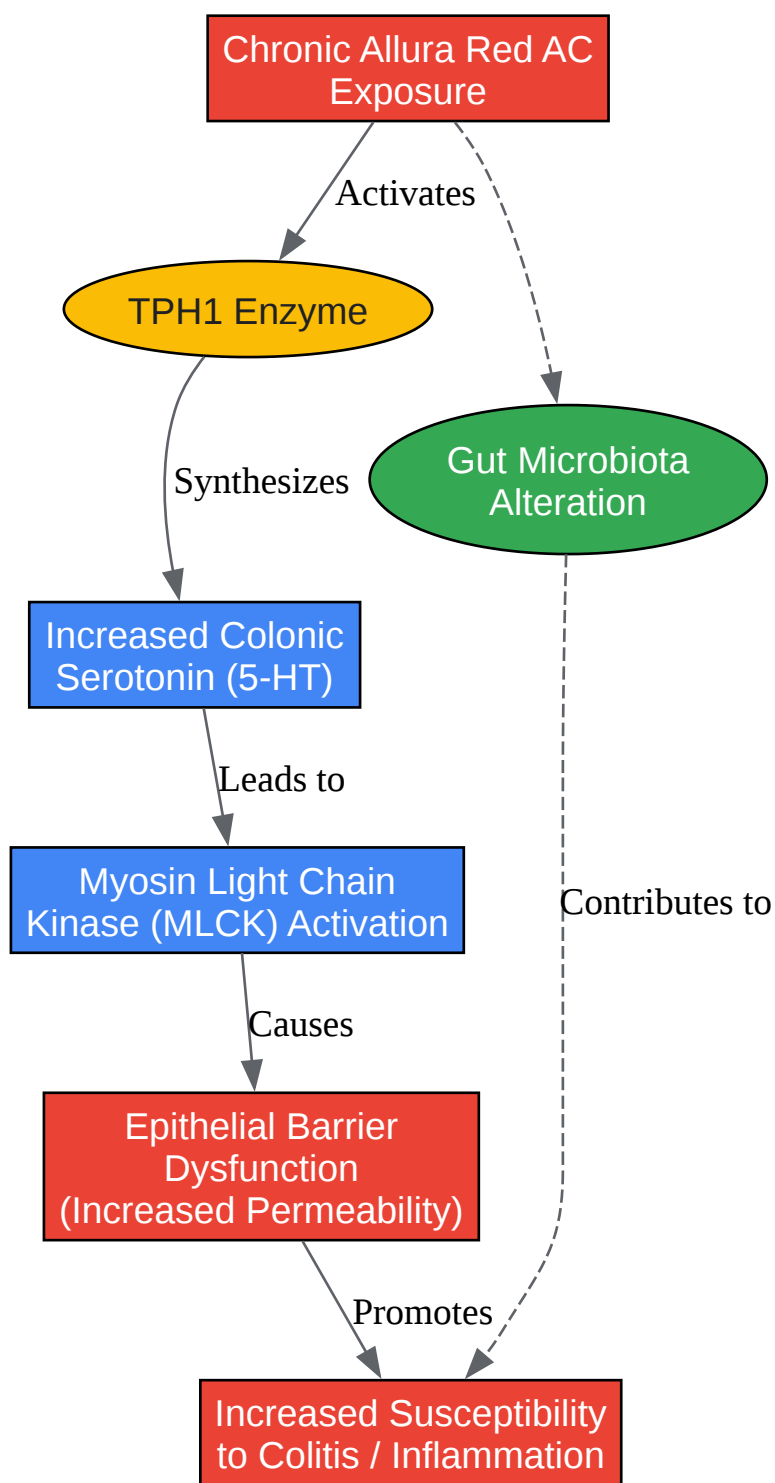
Signaling Pathway: Gut Inflammation

Recent research has begun to elucidate the molecular mechanisms by which FD&C Red No. 40 may influence gut health. A study by Kwon et al. (2022) demonstrated that chronic exposure in mice can promote susceptibility to colitis.

The proposed pathway involves the following key steps:

- Increased Serotonin (5-HT): Chronic exposure to Allura Red AC leads to elevated levels of serotonin (5-hydroxytryptamine) in the colon.[6][7] This effect was shown to be dependent on tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme for 5-HT biosynthesis.[6][7]

- **MLCK Activation:** The increased serotonin impairs the epithelial barrier function of the gut. This impairment is mediated via the activation of myosin light chain kinase (MLCK).[\[6\]](#)[\[7\]](#)
- **Barrier Dysfunction:** Activated MLCK leads to the phosphorylation of myosin light chains, causing contraction of the perijunctional actomyosin ring and increasing intestinal permeability (i.e., "leaky gut").
- **Inflammation:** This compromised barrier function allows luminal antigens to cross into the tissue, triggering an inflammatory response and increasing susceptibility to conditions like colitis.[\[6\]](#)[\[8\]](#) The process is also influenced by alterations in the gut microbiota.[\[6\]](#)[\[7\]](#)



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Diagram 3: Proposed Signaling Pathway for Allura Red AC-Induced Gut Inflammation.

Conclusion

FD&C Red No. 40 was developed as a stable and safe alternative to previously used red food colorants. Its history is intertwined with the evolution of food additive regulation in the 20th century. Extensive toxicological testing, including lifetime carcinogenicity studies in rodents and a battery of guideline-compliant genotoxicity assays, has generally supported its safety at current levels of consumption, leading to its approval by major regulatory agencies worldwide. The established ADI of 0-7 mg/kg bw/day is considered protective of public health. However, ongoing research continues to explore its biological effects, with recent studies pointing to a potential role in modulating gut health and inflammation through specific signaling pathways involving serotonin. For professionals in research and drug development, it is critical to recognize both the extensive safety database that supports its regulatory status and the emerging science that suggests potential bioactivity, particularly with chronic exposure.

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